molecular formula C17H16N4O3S B2697075 N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 898630-77-8

N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2697075
CAS No.: 898630-77-8
M. Wt: 356.4
InChI Key: XBWARJGUAVHTJS-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-3-yl group and at position 2 with a sulfanyl-linked acetamide moiety. This compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are extensively studied for their antimicrobial, anticancer, and enzyme-inhibitory activities due to their structural versatility and electronic properties .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-23-14-8-4-3-7-13(14)19-15(22)11-25-17-21-20-16(24-17)12-6-5-9-18-10-12/h3-10H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWARJGUAVHTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Pyridinyl Group: This step may involve the use of pyridine derivatives in nucleophilic substitution reactions.

    Attachment of the Ethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage: This step may involve the use of thiolating agents under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various functionalized derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions.

    Materials Science: Its structural properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Acetamide Moiety

  • N-(2-Methoxy-5-Chlorophenyl) Analogs: Aziz-ur-Rehman et al. synthesized 5-substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives. These compounds demonstrated moderate antibacterial activity against E. coli and B. subtilis.
  • N-(Pyrazin-2-yl) Derivatives : Prakash et al. reported 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide. The pyrazine ring introduces additional hydrogen-bonding capacity, enhancing interactions with biological targets. However, the diphenylmethyl group at position 5 increases steric bulk, which may limit bioavailability compared to the pyridin-3-yl-substituted compound .

Variations in the 1,3,4-Oxadiazole Core

  • 5-(4-Methoxyphenyl)-1,3,4-Oxadiazole Derivatives : CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) exhibits multitarget activity against Mycobacterium tuberculosis enzymes (PyrG and PanK). The 4-nitrophenyl group enhances electron-withdrawing effects, improving enzyme inhibition but reducing solubility compared to the ethoxyphenyl analog .
  • Thiadiazole Core Replacement : Vinayak et al. synthesized 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives. Replacing oxadiazole with thiadiazole alters electronic density, enhancing anticancer activity (IC₅₀ = 1.8 µM against Caco-2 cells). The thiadiazole core’s sulfur atom may improve DNA intercalation compared to oxadiazole .

Key Research Findings

Pharmacological Insights

  • Antimicrobial Potential: Structural analogs like Shah et al.’s derivatives (MIC = 63 µg/mL against S. aureus) suggest that the pyridin-3-yl group may enhance Gram-positive targeting due to improved membrane interaction .
  • Enzyme Inhibition : The pyridine ring’s nitrogen atoms facilitate coordination with metalloenzymes, as seen in CDD-934506’s activity against M. tuberculosis .

Physicochemical Properties

  • Lipophilicity : The ethoxyphenyl group (logP ≈ 3.2) offers a balance between solubility and membrane permeability compared to nitrophenyl (logP ≈ 2.5) or methoxyphenyl (logP ≈ 2.8) analogs .
  • Thermal Stability : 1,3,4-Oxadiazole derivatives generally exhibit high thermal stability (decomposition >250°C), advantageous for formulation .

Biological Activity

N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes an ethoxyphenyl group and a pyridinyl oxadiazole moiety, which may contribute to its pharmacological properties.

Chemical Structure

The chemical formula for this compound is C19H21N5O2SC_{19}H_{21}N_{5}O_{2}S. The structural representation highlights the functional groups that may be responsible for its biological activity.

PropertyValue
Molecular Formula C₁₉H₂₁N₅O₂S
IUPAC Name This compound
CAS Number 1982211

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The oxadiazole ring and the ethoxyphenyl group may facilitate binding to various enzymes or receptors, potentially modulating their activity. This modulation can lead to therapeutic effects such as antimicrobial, antifungal, or anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole and pyridine rings have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of critical metabolic pathways.

Anticancer Potential

In vitro studies have demonstrated the cytotoxic effects of related compounds on cancer cell lines. For example, thiosemicarbazones derived from pyridine analogs have exhibited potent antiproliferative activities against glioblastoma and breast adenocarcinoma cells at low concentrations. Morphological changes indicative of apoptosis were observed in treated cells, suggesting that this compound may induce programmed cell death through similar mechanisms.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the pyridine ring significantly enhanced antibacterial activity compared to other analogs.
    CompoundActivity (MIC μg/mL)Target Bacteria
    Oxadiazole Derivative 18E. coli
    Oxadiazole Derivative 216S. aureus
  • Anticancer Activity Assessment :
    In a study evaluating the cytotoxic effects of various thiosemicarbazones on cancer cell lines, compounds structurally similar to this compound showed IC50 values in the nanomolar range against breast cancer cells.
    CompoundIC50 (nM)Cancer Cell Line
    Thiosemicarbazone A50MCF7
    Thiosemicarbazone B30MDA-MB-231

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